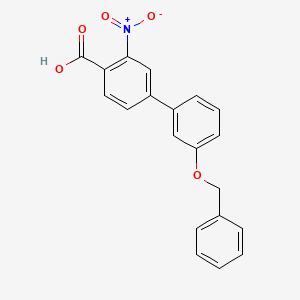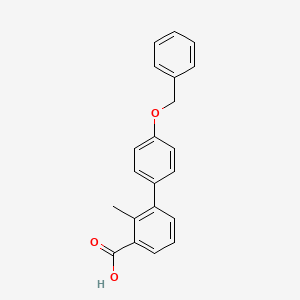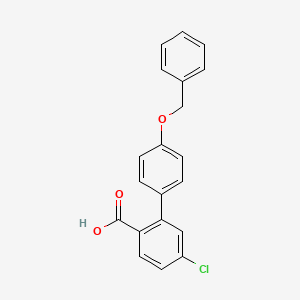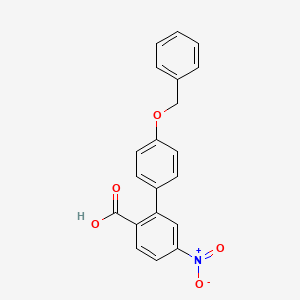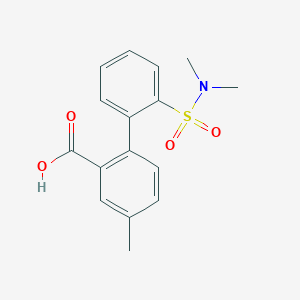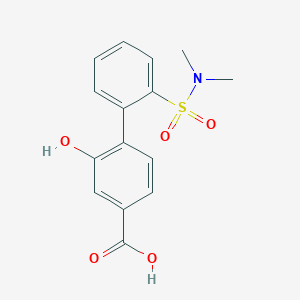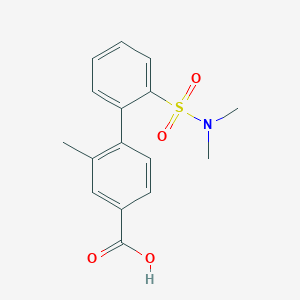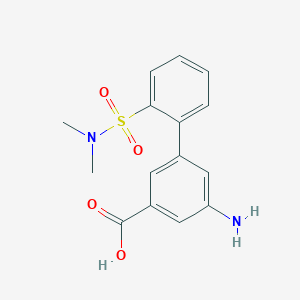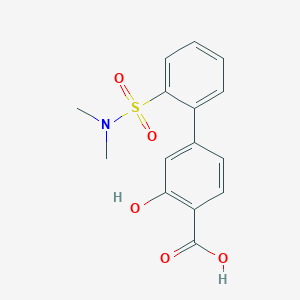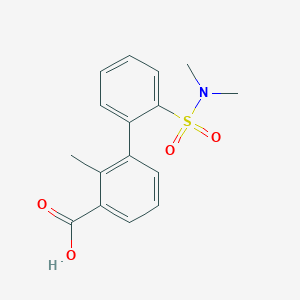
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoic acid and N,N-dimethylsulfamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, solvent, and catalysts. Common solvents include dichloromethane or dimethyl sulfoxide, and catalysts such as triethylamine may be used to facilitate the reaction.
Reaction Steps: The reaction involves the formation of an intermediate, which is then subjected to further reactions to yield the final product. The intermediate may undergo sulfonation, followed by coupling with the benzoic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be employed.
Purification Techniques: Techniques such as recrystallization, chromatography, or distillation may be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogens, alkylating agents, or nitrating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid involves its interaction with molecular targets and pathways. The sulfonamide group can form hydrogen bonds or interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aromatic ring may also participate in π-π interactions or hydrophobic interactions with biological targets.
Comparison with Similar Compounds
2-Methylbenzoic Acid: Lacks the dimethylsulfamoyl group, resulting in different chemical properties and reactivity.
N,N-Dimethylsulfamide: Contains the sulfonamide group but lacks the benzoic acid moiety.
3-(2-Sulfamoylphenyl)-2-methylbenzoic Acid: Similar structure but without the dimethyl substitution on the sulfonamide group.
Uniqueness: The presence of both the dimethylsulfamoyl group and the methylbenzoic acid moiety in 3-(2-N,N-Dimethylsulfamoylphenyl)-2-methylbenzoic acid imparts unique chemical properties, such as enhanced solubility, reactivity, and potential biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-[2-(dimethylsulfamoyl)phenyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-12(8-6-9-13(11)16(18)19)14-7-4-5-10-15(14)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYAMKWQPUGMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
